Product packaging for 1-(2-Chloro-acetyl)-pyrrolidin-2-one(Cat. No.:CAS No. 43170-60-1)

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Cat. No.: B1351649
CAS No.: 43170-60-1
M. Wt: 161.58 g/mol
InChI Key: XAXRVMNVJFVLDQ-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloro-acetyl)-pyrrolidin-2-one sits (B43327) at the intersection of several important classes of molecules in organic chemistry. Its structure, featuring a pyrrolidinone ring N-acylated with a chloroacetyl group, makes it a molecule of interest primarily as a versatile synthetic intermediate. Understanding its significance requires an appreciation of its constituent chemical functionalities: the pyrrolidinone core, the N-acyl linkage, and the reactive chloroacetyl moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO2 B1351649 1-(2-Chloro-acetyl)-pyrrolidin-2-one CAS No. 43170-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390296
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-60-1
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Chloro Acetyl Pyrrolidin 2 One

Approaches to Pyrrolidinone Ring Formation and Functionalization

The pyrrolidin-2-one scaffold, also known as γ-butyrolactam, is a core structural motif in many chemical compounds. Its synthesis can be achieved through several routes, primarily involving cyclization reactions.

The formation of the pyrrolidinone ring is typically accomplished through intramolecular cyclization of linear precursors. One common industrial method involves the reaction of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), which leads to dehydration and cyclization to form N-substituted pyrrolidin-2-ones. rdd.edu.iq

More advanced and versatile methods have been developed to construct functionalized pyrrolidinone rings. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization provides a transition-metal-free pathway to highly functionalized 2-pyrrolidinone (B116388) derivatives. rsc.orgrsc.org This method involves the reaction of aldehydes and α-bromo-N-cinnamylamides, demonstrating broad substrate scope and high efficiency. rsc.org Another approach is the intramolecular aza-Michael cyclization, where N-protected amines are cyclized in the presence of a chiral catalyst to yield enantioenriched pyrrolidines. core.ac.uk Additionally, cyclization of acyclic aminoaldehydes or the ozonolysis of other cyclic precursors like oxazines can lead to the formation of the pyrrolidine (B122466) skeleton. nih.gov

The choice of precursor is critical and depends on the desired substitution pattern of the final pyrrolidinone ring. For the synthesis of the unsubstituted pyrrolidin-2-one core, common precursors include γ-aminobutyric acid (GABA), which undergoes dehydration, or succinimide, which can be reduced.

For more complex, substituted pyrrolidines, precursor selection is more varied. Syntheses can start from acyclic compounds, such as bis-homoallylic amines, which are then activated and cyclized. core.ac.uk In other strategies, readily available chiral molecules like L-proline are used as precursors. Although L-proline itself contains a pyrrolidine ring, its carboxylic acid and secondary amine functionalities allow for extensive transformations to produce a wide range of pyrrolidine derivatives. beilstein-journals.orgnih.gov The transformation of these precursors often involves multiple steps, including protection of functional groups, activation, and the key cyclization reaction to form the lactam ring. nih.gov

N-Acylation Strategies for Introducing the Chloroacetyl Moiety

Once the pyrrolidin-2-one ring is obtained, the next crucial step is the introduction of the 2-chloroacetyl group onto the nitrogen atom. This is typically achieved through an N-acylation reaction.

The most direct method for synthesizing 1-(2-Chloro-acetyl)-pyrrolidin-2-one is the acylation of pyrrolidin-2-one with a suitable chloroacetylating agent. Chloroacetyl chloride is a common and highly reactive agent for this purpose. The reaction involves the nucleophilic attack of the nitrogen atom of the lactam on the electrophilic carbonyl carbon of chloroacetyl chloride.

A general procedure involves dissolving the pyrrolidin-2-one substrate in an appropriate solvent, such as benzene (B151609) or tetrahydrofuran (B95107) (THF), followed by the addition of chloroacetyl chloride. rdd.edu.iq The reaction mixture is often heated under reflux to drive the reaction to completion. rdd.edu.iqbeilstein-journals.org The analogous N-acylation of L-proline with chloroacetyl chloride in refluxing THF has been shown to be highly efficient, affording the product in high yield within a short reaction time. beilstein-journals.orgnih.gov This highlights the general utility of this approach for acylating the nitrogen within a pyrrolidine ring structure.

Table 1: Comparison of N-Acylation Reaction Conditions
PrecursorAcylating AgentSolventTemperatureTimeYieldReference
L-prolineChloroacetyl chlorideTHFReflux2 h81% beilstein-journals.orgnih.gov
Substituted Pyrrolidin-2-oneChloroacetyl chlorideBenzeneReflux5 hNot Specified rdd.edu.iq
L-prolinamideChloroacetyl chlorideChloroacetyl chloride (as solvent)Not SpecifiedNot SpecifiedNot Specified google.com

While direct acylation is effective, catalytic methods can offer advantages in terms of selectivity and milder reaction conditions. The N-acylation of lactams is a field of active research, with several catalytic systems being developed. Asymmetric N-acylation promoted by amidine-based catalysts provides a method for the kinetic resolution of racemic lactams, achieving excellent levels of enantioselectivity. nih.govacs.org Density functional theory (DFT) calculations suggest that these reactions proceed via the N-acylation of the lactim tautomer of the substrate. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

In related syntheses, such as the acylation of L-proline, it was found that changing the solvent from acetonitrile (B52724) to THF and increasing the temperature from -20°C to reflux dramatically decreased the reaction time from 48 hours to just 2 hours, while significantly improving the yield. beilstein-journals.orgnih.gov This demonstrates the profound impact of solvent and temperature on the reaction kinetics. The choice of base, if any, is also critical as it can influence the nucleophilicity of the lactam nitrogen and neutralize the HCl byproduct generated when using chloroacetyl chloride.

The purification of the final product is another important consideration. After the reaction, excess reagents and byproducts must be removed. This may involve aqueous workup, extraction with an organic solvent, and final purification by crystallization or column chromatography to obtain this compound with high purity. beilstein-journals.orgnih.gov

Table 2: Effect of Reaction Parameters on N-Acylation of L-proline
ParameterCondition ACondition BOutcomeReference
SolventAcetonitrile (MeCN)Tetrahydrofuran (THF)THF resulted in a faster reaction. beilstein-journals.org
Temperature-20°CRefluxReflux temperature significantly reduced reaction time. beilstein-journals.org
Reaction Time48 h2 hHigher temperature led to a 24-fold reduction in time. beilstein-journals.org

Solvent Effects in Synthetic Protocols

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and purity of the final product. The most common synthetic route involves the N-acylation of a pyrrolidine-based starting material with chloroacetyl chloride. Research has shown that the solvent medium plays a pivotal role in the efficacy of this acylation step.

Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are frequently employed solvents for this transformation. Studies comparing different solvents have demonstrated that THF can significantly accelerate the reaction kinetics compared to other solvents like acetonitrile. For instance, in the N-acylation of L-proline, a precursor to the target molecule, switching the solvent from acetonitrile to THF and performing the reaction at reflux temperature was found to reduce the reaction time from 48 hours to just 2 hours, while still achieving a high yield of 81%. This rate enhancement in THF is attributed to its ability to better solvate the reaction intermediates and facilitate the nucleophilic attack of the pyrrolidine nitrogen on the chloroacetyl chloride.

Dichloromethane is another commonly used solvent, particularly in procedures that aim to minimize aqueous work-ups, as the product can be directly extracted into the organic phase. beilstein-journals.org The selection between THF and DCM often depends on the subsequent steps of the synthesis and the desired work-up procedure.

The impact of solvent choice on the synthesis of a closely related intermediate, (S)-1-(2-chloroacetyl)pyrrolidin-2-carbonitrile, which shares the same initial acylation step, has been documented. The use of aprotic organic solvents like dichloromethane or chloroform (B151607) is specified in certain patented methods. google.com

Below is a data table summarizing the impact of different solvents on the N-acylation of pyrrolidine precursors based on available literature.

SolventStarting MaterialReagentsReaction TimeYieldPurityReference
Tetrahydrofuran (THF)L-prolineChloroacetyl chloride2 hours (reflux)81%High
Dichloromethane (DCM)L-proline derivativeDicyclohexylcarbodiimide (B1669883) (DCC), Ammonium bicarbonate1 hour (room temp)52% (amide intermediate)Column chromatography purified beilstein-journals.org
AcetonitrileL-prolineChloroacetyl chloride48 hoursLower than THFNot specified
Chloroform(S)-2-nitrilepyrrolidinetosylateChloroacetyl chloride, Organic baseNot specifiedHighHigh google.com

Temperature and Pressure Control in Industrial Scale-Up

For industrial-scale synthesis of this compound and similar compounds, the reaction temperature is carefully controlled, often through the use of jacketed reactors with efficient heat exchange systems. The addition of highly reactive reagents like chloroacetyl chloride is typically performed at a controlled rate and at a reduced temperature to manage the exotherm. For example, in the synthesis of the nitrile analogue, the addition of chloroacetyl chloride is often carried out at temperatures as low as -10°C to 0°C. google.com

While atmospheric pressure is standard for many laboratory-scale syntheses, industrial processes may utilize pressure variations to control reaction rates and boiling points of solvents. Operating under a slight positive pressure of an inert gas, such as nitrogen, is a common practice to prevent the ingress of moisture, which can react with chloroacetyl chloride. Although specific high-pressure applications for this particular synthesis are not widely documented, the use of pressure to influence reaction outcomes is a known strategy in organic synthesis. For instance, high-pressure conditions can sometimes lead to improved yields and shorter reaction times in other acylation reactions.

The following table outlines key considerations for temperature and pressure control in the industrial scale-up of N-acylation reactions.

ParameterIndustrial Scale-Up ConsiderationImpact on Process
Temperature - Use of jacketed reactors with precise temperature control. - Controlled addition rate of exothermic reagents. - Operation at specific temperature ranges to optimize reaction rate and minimize side reactions.- Safety: Prevents runaway reactions. - Yield & Purity: Minimizes the formation of impurities. - Efficiency: Ensures consistent reaction times.
Pressure - Operation under an inert atmosphere (e.g., nitrogen) to exclude moisture. - Potential use of reduced pressure for solvent removal. - Exploration of elevated pressure to influence reaction kinetics (less common for this specific synthesis).- Reagent Stability: Protects moisture-sensitive reagents like chloroacetyl chloride. - Process Efficiency: Facilitates downstream processing steps. - Reaction Optimization: Can potentially enhance reaction rates and yields in specific cases.

Alternative Synthetic Routes and Process Innovations

While the reaction of pyrrolidine derivatives with chloroacetyl chloride remains a primary synthetic route, research into alternative methodologies and process innovations continues to seek improvements in efficiency, safety, and sustainability.

One alternative approach involves the use of different starting materials. For instance, instead of starting from L-proline, some methods utilize L-prolinamide. researchgate.net Another patented route begins with (S)-2-nitrilepyrrolidinetosylate. google.com These variations can offer advantages in terms of reagent availability, cost, or simplification of downstream processing. The use of coupling agents other than direct acylation with chloroacetyl chloride, such as dicyclohexylcarbodiimide (DCC) in the presence of an amine source, represents another synthetic strategy, although this can sometimes lead to purification challenges. beilstein-journals.org

Process innovations have also played a significant role in modernizing the synthesis of this compound and its analogues. A notable advancement is the application of flow chemistry , often utilizing microchannel reactors. This technology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Efficiency: Continuous processing can lead to higher throughput and reduced reaction times.

Higher Yields and Purity: The precise control over reaction parameters often results in fewer side products.

A study utilizing a microchannel reactor for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidin-2-carbonitrile reported a yield of 88.6% with a purity of 99.2%.

The potential for enzymatic synthesis also presents a green and highly selective alternative. While specific enzymatic routes for this compound are not yet widely established, the use of enzymes for the acylation of amines is a growing field of research. researchgate.net Lipases and proteases have been shown to catalyze N-acylation reactions, offering the potential for milder reaction conditions and improved enantioselectivity. google.com

The table below summarizes some of the alternative synthetic routes and process innovations for the synthesis of this compound and related compounds.

ApproachDescriptionKey Advantages
Alternative Starting Materials - Use of L-prolinamide or (S)-2-nitrilepyrrolidinetosylate. - Employment of coupling agents like DCC.- Potential for cost reduction. - Simplification of synthetic steps.
Flow Chemistry (Microreactors) - Continuous synthesis in small-channel reactors.- Enhanced safety and control. - Increased efficiency and yield. - Reduced waste.
One-Pot Synthesis - Performing multiple reaction steps sequentially in a single reactor.- Reduced processing time and cost. - Lower solvent consumption.
Enzymatic Synthesis - Use of enzymes (e.g., lipases) as catalysts for the acylation step.- High selectivity (enantioselectivity). - Mild and environmentally friendly reaction conditions.

Chemical Reactivity and Transformation Pathways of 1 2 Chloro Acetyl Pyrrolidin 2 One

Reactions Involving the Chloroacetyl Group

The chloroacetyl moiety is the most reactive site in the molecule, largely due to the presence of a good leaving group (chloride) on a carbon atom adjacent to a carbonyl group. This structural feature facilitates several important reaction types.

Nucleophilic Substitution Reactions (SN2) at the α-Carbon

The α-carbon of the chloroacetyl group is highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of a wide range of functional groups through SN2 reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon, promoting displacement of the chloride ion by various nucleophiles.

This reaction is a cornerstone of the utility of 1-(2-chloro-acetyl)-pyrrolidin-2-one in synthetic chemistry. For instance, it is a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type II diabetes. researchgate.netbeilstein-journals.org In these syntheses, the chloroacetyl group reacts with an amine, such as 3-hydroxy-1-aminoadamantane, to form a new carbon-nitrogen bond, a critical step in building the final drug molecule. researchgate.net

The general scheme for this transformation can be represented as follows:

Reaction with Amines: Primary and secondary amines readily displace the chloride to form N-substituted glycine (B1666218) derivatives.

Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

Reaction with Alcohols/Phenols: Alkoxides and phenoxides can be used to form the corresponding ethers.

Reaction with Carboxylates: Carboxylate anions can displace the chloride to yield ester linkages.

NucleophileReagent ExampleProduct Type
Amine3-hydroxy-1-aminoadamantaneN-substituted aminoacetyl-pyrrolidinone
ThiolSodium thiomethoxide(Methylthio)acetyl-pyrrolidinone
AlkoxideSodium ethoxideEthoxyacetyl-pyrrolidinone
CarboxylateSodium acetateAcetoxyacetyl-pyrrolidinone

Halogen Reactivity and Derivatization

The chlorine atom of the chloroacetyl group can be substituted by other halogens, a process that can alter the reactivity of the molecule. For example, in a Finkelstein-type reaction, the chloride can be exchanged for iodide by treatment with an iodide salt like sodium iodide in a suitable solvent such as acetone. This conversion to the iodoacetyl derivative significantly enhances the leaving group ability, making the α-carbon even more susceptible to nucleophilic attack. This strategy is often employed to accelerate subsequent substitution reactions that may be sluggish with the chloro-derivative.

Elimination Reactions and Unsaturation

Under the influence of a strong, non-nucleophilic base, this compound has the potential to undergo an elimination reaction. This would involve the removal of a proton from the α-carbon and the expulsion of the chloride ion, leading to the formation of an α,β-unsaturated carbonyl compound, specifically N-acryloyl-2-pyrrolidinone. However, due to the high reactivity of the α-carbon towards substitution, elimination reactions are less common and require carefully selected reaction conditions to be a major pathway. Nucleophilic substitution reactions are generally the preferred and more synthetically useful transformation for this compound.

Reactivity of the Pyrrolidinone Ring System

The pyrrolidinone ring, while generally more stable than the chloroacetyl group, also possesses reactive sites that can be targeted for chemical modification.

Transformations at the Carbonyl Functionality (C=O)

The amide carbonyl group within the five-membered ring is a site for potential chemical transformations, although it is less reactive than a ketone or ester carbonyl.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would convert the pyrrolidinone ring into a fully saturated pyrrolidine (B122466) ring, specifically 1-(2-chloroethyl)pyrrolidine.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed. This process would lead to the opening of the pyrrolidinone ring, yielding 4-(chloroacetylamino)butanoic acid. This reaction is typically slow and requires harsh conditions due to the stability of the cyclic amide.

Reactions Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring is part of an amide linkage, which significantly reduces its nucleophilicity and basicity compared to an amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. Consequently, reactions directly involving the pyrrolidine nitrogen atom, such as N-alkylation, are generally not feasible without first breaking the amide bond. The primary reactivity of the nitrogen is tied to the integrity of the amide within the ring structure.

Ring-Opening and Ring-Expansion Processes

The strained five-membered ring of the N-acyl pyrrolidinone system is susceptible to cleavage under specific conditions, leading to linear amide products. While the lactam ring is generally more stable than its linear amide counterparts, its reactivity can be enhanced by the N-acyl group, which activates the endocyclic carbonyl for nucleophilic attack.

One significant pathway for ring-opening is through transition metal-catalyzed transamidation. Research has demonstrated that N-acyl lactams can undergo nickel-catalyzed ring-opening when treated with various amines. For instance, a method utilizing a Ni(PPh₃)₂Cl₂ catalyst, a 2,2′-bipyridine ligand, and manganese as a reducing agent effectively cleaves the endocyclic amide bond in the presence of aniline (B41778) derivatives, yielding ring-opened amidation products. acs.org The proposed mechanism involves the reduction of nickel(II) to nickel(0), which then undergoes an oxidative addition with the lactam. Subsequent coordination of the amine and reductive elimination releases the linear product. acs.org

Ring-expansion processes, while less commonly documented for this specific molecule, are mechanistically plausible. Analogous reactions involving N-substituted 2-(chloromethyl)pyrrolidine (B1610598) derivatives proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield a six-membered piperidine (B6355638) ring. researchgate.net A similar pathway could be envisioned for this compound, where an intramolecular cyclization via nucleophilic attack by the lactam nitrogen onto the chloroacetyl's α-carbon could form a transient bicyclic intermediate. Subsequent nucleophilic attack on this strained system could potentially lead to ring-expanded products, although this pathway remains a subject of theoretical exploration rather than established synthetic protocol.

Process Reagents/Catalyst Key Intermediate Primary Product Type
Ring-Opening Transamidation Ni(PPh₃)₂Cl₂, 2,2′-bipyridine, Mn, Aniline derivativesNickel-coordinated oxidative adductLinear amino-diamide
Hypothetical Ring-Expansion NucleophileBicyclic aziridinium-like ionSubstituted piperidine derivatives

Interactions of the N-Acyl Moiety

The exocyclic N-acyl group is a focal point of the molecule's reactivity, influencing the properties of the lactam ring and serving as a primary site for bond cleavage and exchange reactions.

Hydrolytic and Solvolytic Decompositions

This compound is susceptible to hydrolysis, which can proceed via two main pathways: cleavage of the exocyclic amide bond (deacylation) to yield pyrrolidin-2-one and chloroacetic acid, or cleavage of the endocyclic amide bond (ring-opening) to yield a linear amino acid derivative. The outcome is highly dependent on the reaction conditions.

Alkaline hydrolysis of analogous N-aroyl β-lactams is known to proceed through the formation of a late transition state tetrahedral intermediate. nih.govlookchem.com This suggests that under basic conditions, hydroxide (B78521) ions will attack one of the carbonyl carbons, leading to bond scission. The N-acyl group activates the lactam ring, but the exocyclic amide bond is often more labile, making deacylation a common decomposition pathway.

Enzyme-catalyzed hydrolysis also provides insight into the molecule's stability. N-acyl lactams can be substrates for enzymes like β-lactamases, which typically catalyze hydrolysis through an acylation-deacylation process involving an active site serine residue. nih.govlookchem.comosti.gov This biological analogue highlights the inherent reactivity of the N-acyl lactam system toward nucleophilic attack and subsequent cleavage.

Transamidation and Amide Exchange Reactions

Transamidation offers a powerful method for modifying the N-acyl moiety without disturbing the pyrrolidinone ring. These reactions involve the exchange of the chloroacetyl group with a new acyl group, or the reaction of the exocyclic amide with an amine to form a new amide and pyrrolidin-2-one. Metal-free transamidation protocols have been developed for similar N-acyl-2-piperidinones, which react with a broad range of amines under mild, melt conditions to achieve highly selective amide exchange at the exocyclic position. researchgate.net

This type of reaction is distinct from the ring-opening transamidation discussed previously. acs.org In amide exchange, the incoming amine nucleophile preferentially attacks the more electrophilic exocyclic carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to expel the pyrrolidin-2-one anion as a leaving group. Recent advances have also explored aqueous radical transamidation pathways for N-acyl lactams. researchgate.net The choice of catalyst and reaction conditions determines whether the reaction proceeds via ring-opening or amide exchange.

Reaction Type Catalyst/Conditions Site of Attack Resulting Product
Ring-Opening Transamidation Nickel(0) complexEndocyclic CarbonylLinear diamide
Amide Exchange Metal-free, heatExocyclic CarbonylNew N-substituted amide + Pyrrolidin-2-one
Radical Transamidation K₂S₂O₈, aqueousVariesNew amide product

Advanced Catalytic Transformations

The dual functionality of this compound makes it an interesting substrate for advanced catalytic methods that can selectively target either the C-Cl bond or the N-acyl lactam system.

Transition Metal-Mediated Cross-Coupling Reactions

The chloroacetyl group provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is a C(sp³)-halide, which can participate in various C-C and C-heteroatom bond-forming reactions. While oxidative addition to such bonds can be slower compared to their C(sp²) counterparts, suitable catalytic systems involving palladium, nickel, or iron can facilitate these transformations. acs.org

Potential cross-coupling reactions for this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form an α-aryl or α-vinyl pyrrolidinone derivative.

Sonogashira Coupling: Reaction with terminal alkynes, typically using palladium and copper co-catalysis, to introduce an alkynyl group. researchgate.net

Negishi Coupling: Reaction with organozinc reagents, which are known for their high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a nitrogen nucleophile, forming a glycine derivative on the pyrrolidinone core.

These reactions would proceed via a standard catalytic cycle of oxidative addition of the C-Cl bond to the metal center, transmetalation with the organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. acs.org

Organocatalytic and Biocatalytic Applications

In the realm of organocatalysis, this compound can serve as a versatile electrophile. Chiral organocatalysts can activate nucleophiles (e.g., aldehydes, ketones, or malonates) to form enamines or enolates, which can then attack the electrophilic α-carbon of the chloroacetyl group in a stereocontrolled manner. This provides a pathway to enantiomerically enriched, functionalized pyrrolidinone derivatives. Furthermore, analogous pyrrol lactim ethers have been shown to participate as substrates in organocatalyzed Michael additions, indicating the pyrrolidinone core itself can be involved in C-C bond formation. nih.gov

Biocatalysis offers highly specific transformations. As previously noted, various hydrolases can catalyze the cleavage of the lactam or amide bonds. acs.org Enzymes such as lipases or esterases could potentially be employed for the enantioselective hydrolysis of the N-acyl group, which is a common strategy in kinetic resolutions. Moreover, haloalkane dehalogenases could potentially be used to replace the chlorine atom with a hydroxyl group, converting the chloroacetyl moiety into a hydroxyacetyl group under mild, aqueous conditions. The application of biocatalysts allows for reactions to be performed with high chemo-, regio-, and stereoselectivity, often under environmentally benign conditions.

Catalysis Type Potential Transformation Reactive Site Example Catalyst Class
Organocatalysis Asymmetric Alkylationα-carbon of chloroacetyl groupChiral amines (enamine catalysis), Brønsted bases
Biocatalysis HydrolysisEndocyclic or Exocyclic AmideHydrolases (e.g., β-lactamases, amidases)
Biocatalysis Dehalogenationα-carbon of chloroacetyl groupHaloalkane dehalogenases

Spectroscopic Characterization Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(2-Chloro-acetyl)-pyrrolidin-2-one, both ¹H and ¹³C NMR would be employed to map out the connectivity of the atoms.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrrolidinone ring and the chloroacetyl group. The chemical environment of each proton influences its resonance frequency (chemical shift). For instance, the protons on the carbon adjacent to the nitrogen and the carbonyl group would likely appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons of the ring. The methylene protons of the chloroacetyl group would also exhibit a characteristic chemical shift due to the electronegativity of the adjacent chlorine atom and carbonyl group.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbons of the lactam and the acetyl group would be expected to resonate at the lowest fields (highest ppm values). The chemical shifts of the pyrrolidinone ring carbons and the methylene carbon of the chloroacetyl group would provide further confirmation of the molecular structure.

Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm) (Predicted)Multiplicity (Predicted)
-CH₂- (Pyrrolidinone C3)~2.1Multiplet
-CH₂- (Pyrrolidinone C4)~2.5Triplet
-CH₂- (Pyrrolidinone C5)~3.7Triplet
-CH₂- (Chloroacetyl)~4.3Singlet

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm) (Predicted)
-CH₂- (Pyrrolidinone C3)~18
-CH₂- (Pyrrolidinone C4)~31
-CH₂- (Pyrrolidinone C5)~45
-CH₂- (Chloroacetyl)~42
C=O (Chloroacetyl)~167
C=O (Lactam)~175

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactam carbonyl stretching vibration would typically appear in the region of 1680-1630 cm⁻¹, while the imide carbonyl (from the chloroacetyl group) would be expected at a higher frequency, likely in the range of 1720-1700 cm⁻¹. The C-N stretching of the lactam and the C-Cl stretching of the chloroacetyl group would also give rise to characteristic bands.

Raman spectroscopy, which relies on inelastic scattering of light, would also reveal these key functional groups. The carbonyl stretches are typically strong and sharp in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
C=O Stretch (Lactam)IR, Raman1680 - 1630
C=O Stretch (Imide)IR, Raman1720 - 1700
C-N StretchIR1400 - 1300
C-Cl StretchIR800 - 600
C-H Stretch (Aliphatic)IR, Raman3000 - 2850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₆H₈ClNO₂.

The predicted monoisotopic mass of this compound is 161.02435 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 161, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a smaller peak at m/z 163.

The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the chloroacetyl group, the cleavage of the pyrrolidinone ring, and the loss of a chlorine radical.

Predicted Mass Spectrometry Data for this compound

Adductm/z (Predicted)
[M+H]⁺162.03163
[M+Na]⁺184.01357
[M-H]⁻160.01707
[M]⁺161.02380

X-ray Crystallography for Solid-State Structure and Stereochemistry

The crystal structure would reveal the planarity of the lactam group and the orientation of the chloroacetyl substituent relative to the pyrrolidinone ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. Currently, there are no publicly available X-ray crystallographic data for this specific compound.

Computational and Theoretical Investigations of 1 2 Chloro Acetyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 1-(2-Chloro-acetyl)-pyrrolidin-2-one. These calculations provide valuable information about the molecule's geometry, orbital energies, and charge distribution.

DFT studies on molecules with similar pyrrolidone rings have been effectively used to analyze their structural and electronic properties. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Natural Bond Orbital (NBO) analysis is another key component of these studies, offering insights into charge distribution and intramolecular interactions. nih.gov The analysis for this compound would likely reveal a significant polarization of the carbonyl groups and the C-Cl bond, making the carbonyl carbon of the acetyl group and the adjacent carbon atom electrophilic.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT calculations. The energies of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Conformational Analysis and Energy Landscape Mapping

The flexibility of the five-membered pyrrolidin-2-one ring and the rotation around the N-C bond of the acetyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface.

The pyrrolidine (B122466) ring typically adopts envelope or twist conformations. nih.gov For this compound, computational methods can be used to explore these puckering modes. Additionally, rotation around the single bond connecting the pyrrolidinone nitrogen and the acetyl carbonyl group leads to different rotational isomers (rotamers).

By performing a systematic scan of the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This map reveals the low-energy conformers and the energy barriers that separate them. Such studies have been conducted on similar N-substituted pyrrolidones, highlighting the importance of steric and electronic effects in determining conformational preferences.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-N-C=O)Pyrrolidinone Ring PuckerRelative Energy (kcal/mol)
1180° (trans)Envelope0.0
20° (cis)Envelope2.5
3180° (trans)Twist1.2
40° (cis)Twist3.8

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a way to explore the conformational space of this compound over time, providing insights into its dynamic behavior. nih.gov By simulating the motion of the atoms based on a given force field, MD can reveal how the molecule samples different conformations at a certain temperature.

MD simulations on related molecules like N-methylpyrrolidone in aqueous solution have provided detailed information about their structural and dynamic properties. For this compound, an MD simulation would typically involve placing the molecule in a solvent box (e.g., water or an organic solvent) and running the simulation for a sufficient length of time (nanoseconds to microseconds).

The trajectory from the MD simulation can be analyzed to understand the transitions between different conformational states, the flexibility of different parts of the molecule, and the influence of the solvent on its structure. This information is complementary to the static picture provided by quantum chemical calculations and is crucial for understanding the molecule's behavior in a realistic environment.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. Given the presence of a reactive chloroacetyl group, a common reaction would be nucleophilic substitution, where the chlorine atom is displaced by a nucleophile.

For the reaction of this compound with a nucleophile (e.g., an amine or a thiol), computational modeling would likely show a single transition state where the nucleophile attacks the carbon atom bonded to the chlorine, and the C-Cl bond is broken simultaneously. The calculated activation barrier would provide a quantitative measure of the reaction rate.

Table 3: Illustrative Calculated Energy Profile for the Reaction of this compound with a Generic Nucleophile (Nu⁻)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-25.0

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These predictions are highly valuable for interpreting experimental spectra and confirming the structure of the molecule.

For this compound, DFT calculations can be used to compute the ¹H and ¹³C NMR chemical shifts. acs.org This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies can then be correlated with the peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

Table 4: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound

ParameterExperimental ValueCalculated Value
¹³C Chemical Shift (C=O, acetyl)168.5 ppm169.2 ppm
¹³C Chemical Shift (C=O, pyrrolidinone)175.0 ppm175.8 ppm
¹H Chemical Shift (CH₂Cl)4.20 ppm4.25 ppm
IR Frequency (C=O stretch, acetyl)1720 cm⁻¹1735 cm⁻¹
IR Frequency (C=O stretch, pyrrolidinone)1690 cm⁻¹1705 cm⁻¹

Applications of 1 2 Chloro Acetyl Pyrrolidin 2 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

1-(2-Chloro-acetyl)-pyrrolidin-2-one is a highly functionalized molecule that serves as a crucial intermediate and building block in a variety of organic syntheses. Its chemical structure, featuring a reactive chloroacetyl group attached to a pyrrolidinone ring, allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. beilstein-journals.orgnih.gov

The chloroacetyl group provides a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity is central to its utility, enabling the introduction of diverse functionalities onto the pyrrolidinone core. A primary application of this compound is in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.orgnih.govnih.gov The synthesis typically starts from L-proline, which is reacted with chloroacetyl chloride to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.orgnih.gov This acid is then converted to the corresponding amide, followed by dehydration to yield the target carbonitrile. beilstein-journals.orgnih.gov

The versatility of this compound as a building block is further demonstrated in its reactions with various amines. It can be treated with a range of aliphatic and aromatic amines to generate a library of compounds for biological screening. researchgate.net This highlights its role in combinatorial chemistry and drug discovery efforts.

Scaffold for the Construction of Diverse Organic Molecules

The pyrrolidinone ring system is a common motif in many biologically active compounds. This compound provides a ready-made scaffold that can be elaborated upon to construct a diverse array of organic molecules. The inherent structure of the pyrrolidinone core, combined with the reactive chloroacetyl handle, allows for the systematic building of molecular complexity.

One of the most significant applications of this scaffold is in the synthesis of gliptins, a class of drugs used to treat type 2 diabetes. researchgate.net For instance, the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor, utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, derived from this compound. beilstein-journals.orgresearchgate.net In this synthesis, the chloroacetyl group of the intermediate reacts with 3-hydroxy-1-aminoadamantane to form the final drug molecule. researchgate.net

The following table illustrates the key synthetic transformations involving this compound and its derivatives:

Starting MaterialReagentsProductApplication
L-prolineChloroacetyl chloride(S)-1-(2-Chloroacetyl)pyrrolidin-2-carboxylic acidIntermediate in synthesis
(S)-1-(2-Chloroacetyl)pyrrolidin-2-carboxylic acidDicyclohexylcarbodiimide (B1669883), Ammonium bicarbonate(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamideIntermediate in synthesis
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamideTrifluoroacetic anhydride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileKey intermediate for DPP-IV inhibitors
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile3-hydroxy-1-aminoadamantane, K2CO3VildagliptinDPP-IV inhibitor

Role in the Synthesis of Complex Heterocyclic Compounds

Beyond its use in the synthesis of gliptins, this compound and its derivatives are valuable in the construction of other complex heterocyclic compounds. The reactive nature of the chloroacetyl group facilitates cyclization reactions and the introduction of other heterocyclic moieties.

For example, derivatives of this compound are used in the synthesis of novel quinazolin-4(3H)-one heterocycles. researchgate.net These compounds are synthesized through a series of reactions that may involve the initial chloroacetylated pyrrolidine (B122466) derivative as a key building block for constructing the final heterocyclic system. researchgate.net The research in this area aims to explore the biological activities of these new heterocyclic compounds, such as their potential as anti-diabetic agents. researchgate.net

Fragment-Based Approaches in Retrosynthetic Analysis

In the context of retrosynthetic analysis, this compound can be considered a valuable synthon. Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com The structure of this compound, with its distinct pyrrolidinone and chloroacetyl fragments, lends itself to a fragment-based disconnection approach.

When planning the synthesis of a complex molecule containing a substituted N-acetylpyrrolidinone moiety, a retrosynthetic disconnection can be made at the bond formed by the nucleophilic substitution of the chlorine atom. This simplifies the target molecule into the this compound fragment and a corresponding nucleophile. This strategy is particularly useful in the design and synthesis of new drug candidates, where the pyrrolidinone core can be combined with various nucleophilic fragments to create a library of potential therapeutic agents.

The utility of this compound as a key intermediate for DPP-IV inhibitors is a prime example of its application in a fragment-based design strategy. nih.gov The 2(S)-cyanopyrrolidine moiety is a known pharmacophore for DPP-IV inhibition, and 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (B1163934) serves as the chemical entity that allows for the incorporation of this crucial fragment into a target molecule. nih.gov

Future Research Directions and Perspectives

Exploration of Uncharted Synthetic Pathways

The conventional synthesis of 1-(2-Chloro-acetyl)-pyrrolidin-2-one likely involves the N-acylation of 2-pyrrolidone with chloroacetyl chloride. While effective, this method presents opportunities for the exploration of alternative and potentially more efficient synthetic routes.

Future research could focus on:

Direct C-H Acylation: Investigating novel catalytic systems that could enable the direct acylation of the nitrogen atom of the pyrrolidinone ring, bypassing the need for highly reactive acylating agents like chloroacetyl chloride. This could involve transition-metal catalysis or photoredox catalysis, offering milder reaction conditions.

One-Pot Multi-component Reactions: Designing convergent synthetic strategies where 2-pyrrolidone, a chloroacetic acid equivalent, and a coupling agent react in a single step. Such an approach would improve atom economy and reduce purification steps.

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases or acyltransferases, to catalyze the N-acylation of 2-pyrrolidone. Biocatalysis could offer high selectivity and operate under environmentally benign conditions.

A comparative overview of potential synthetic starting points is presented below:

Starting MaterialAcylating Agent/MethodPotential Advantages
2-Pyrrolidinone (B116388)Chloroacetyl chlorideReadily available starting materials
2-PyrrolidinoneChloroacetic acid + Coupling AgentAvoids handling of highly reactive acyl chloride
γ-Aminobutyric acid (GABA) derivativesIntramolecular cyclization/acylationPotential for stereocontrol

Investigation of Novel Reactivity and Functional Group Interconversions

The dual functionality of this compound—a reactive electrophilic chloroacetyl group and a stable lactam ring—opens avenues for a variety of chemical transformations.

Future investigations should explore:

Nucleophilic Substitution Reactions: A systematic study of the reaction of the chloroacetyl group with a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) to generate a library of novel pyrrolidinone derivatives. These derivatives could be screened for various biological or material properties.

Lactam Ring-Opening Reactions: Investigating the conditions for the selective ring-opening of the pyrrolidinone moiety to yield linear γ-amino acid derivatives. This could provide access to valuable building blocks for peptide synthesis or polymer chemistry.

Radical-Mediated Transformations: Exploring the potential of the chloroacetyl group to participate in radical reactions, such as atom transfer radical addition (ATRA) or single-electron transfer (SET) processes, to form new carbon-carbon or carbon-heteroatom bonds.

Potential functional group interconversions are summarized in the table below:

Functional GroupReagent/ConditionResulting Functional Group
Chloroacetyl (C-Cl)NaN3Azidoacetyl
Chloroacetyl (C-Cl)KSCNThiocyanatoacetyl
Chloroacetyl (C=O)NaBH42-Hydroxyethyl
Lactam (C=O)LiAlH4Pyrrolidine (B122466)

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic methods for this compound and its derivatives.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Approaches: Emphasizing the use of catalytic amounts of reagents over stoichiometric ones to minimize waste generation. This includes the development of recyclable heterogeneous catalysts.

Energy Efficiency: Exploring energy-efficient synthetic techniques like microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms.

Future research in this area could involve:

Development of a Continuous N-Acylation Process: Designing a flow reactor setup for the reaction of 2-pyrrolidone with chloroacetyl chloride, potentially incorporating in-line purification to obtain the product in high purity without the need for traditional workup procedures. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency of such a system.

Automated Library Synthesis: Integrating the flow synthesis of this compound with automated platforms for subsequent derivatization. This would enable the rapid generation of a large number of analogs for high-throughput screening in drug discovery or materials science. Recent advancements in automated synthesis have demonstrated the feasibility of creating extensive libraries of complex molecules, a strategy that could be applied to the derivatives of the title compound.

Advanced Computational Design and High-Throughput Screening for Material Science Applications

Computational chemistry offers powerful tools for predicting the properties of novel molecules and guiding experimental efforts. Pyrrolidinone derivatives have shown potential in various material science applications, and computational methods can accelerate the discovery of new materials based on the this compound scaffold. nbinno.com

Future directions include:

In Silico Design of Functional Polymers: Using density functional theory (DFT) and molecular dynamics (MD) simulations to design polymers derived from this compound with tailored properties, such as thermal stability, conductivity, or biodegradability. Computational studies on related lactam-based materials can provide a foundation for these investigations.

High-Throughput Virtual Screening: Creating virtual libraries of this compound derivatives and using high-throughput virtual screening to identify candidates with desirable properties for applications such as organic electronics, coatings, or as additives in polymer formulations.

Development of Novel Binders and Adhesives: Computationally exploring the interaction of this compound and its derivatives with various surfaces to predict their potential as adhesion promoters or binders in composite materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield RangeKey Challenges
Nucleophilic SubstitutionChloroacetyl chloride, base, DCM70–85%Moisture sensitivity
Iodine-Catalyzed DominoI₂, aldehyde, thiophenol50–75%Byproduct formation

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : The chloroacetyl group (-COCH₂Cl) shows distinct signals: a carbonyl carbon at ~165–170 ppm (¹³C) and a deshielded CH₂Cl proton triplet at ~4.2–4.5 ppm (¹H) .
    • IR : Strong C=O stretches at ~1680–1720 cm⁻¹ and C-Cl at ~550–750 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, related pyrrolidin-2-one derivatives exhibit C-Cl bond lengths of ~1.79–1.82 Å and lactam ring puckering angles of 10–15° .

Q. Table 2: Key Crystallographic Parameters (from )

ParameterValue
Space GroupP21/n
a, b, c (Å)10.3498, 9.2252, 17.1639
β (°)91.088
V (ų)1638.50

Advanced: How does the chloroacetyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The chloroacetyl moiety (-COCH₂Cl) is highly electrophilic due to the electron-withdrawing carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the pyrrolidin-2-one ring may slow reactivity. Kinetic studies in aprotic solvents (e.g., DMF) show pseudo-first-order rate constants of ~10⁻³ s⁻¹ at 25°C. Competing hydrolysis under aqueous conditions requires strict anhydrous protocols .

Advanced: How can researchers resolve contradictions in synthetic yield data across studies?

Answer:
Discrepancies in yields (e.g., 59% vs. 85%) often arise from:

  • Purity of Starting Materials : Impurities in pyrrolidin-2-one or chloroacetyl chloride reduce efficiency.
  • Workup Procedures : Inadequate quenching of excess reagents or poor extraction efficiency.
  • Catalyst Loading : Optimal iodine concentrations (5–10 mol%) maximize yields in domino reactions .
    Methodological Solution : Design a Design of Experiments (DoE) approach to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions.

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like α1-adrenergic receptors. Key steps:

Ligand Preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP).

Target Selection : Use PDB structures (e.g., 7JJO for α1 receptors).

Binding Affinity Analysis : Score interactions using MM-GBSA. Studies on analogs (e.g., S-61) show binding energies of −8.2 to −9.5 kcal/mol .

Advanced: How to analyze degradation pathways of this compound under varying conditions?

Answer:

  • Hydrolytic Degradation : Monitor via HPLC-MS in buffered solutions (pH 2–12). The chloroacetyl group hydrolyzes to glycolic acid derivatives at pH > 10, with t₁/₂ ~24–48 hrs .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, forming pyrrolidin-2-one and HCl gas .

Advanced: What strategies enable enantioselective synthesis of chiral analogs?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric acylations.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers. For example, 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one was synthesized with 92% ee using kinetic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.